molecular formula C18H10O2 B13039267 Pyrene-2,7-dicarbaldehyde

Pyrene-2,7-dicarbaldehyde

Cat. No.: B13039267
M. Wt: 258.3 g/mol
InChI Key: YLMXAUXHLGWKOH-UHFFFAOYSA-N
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Description

Pyrene-2,7-dicarbaldehyde is an aromatic compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two aldehyde groups at the 2 and 7 positions of the pyrene ring. This compound is known for its unique optical and electronic properties, making it a valuable component in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrene-2,7-dicarbaldehyde typically involves the functionalization of pyrene at the 2 and 7 positions. One common method is the electrophilic aromatic substitution reaction, where pyrene is treated with a bulky electrophile such as tert-butyl chloride . Another approach involves the use of pyrene-2,7-diboronic acid as a precursor, which can be further oxidized to form this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: Pyrene-2,7-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of pyrene-2,7-dicarbaldehyde is primarily based on its ability to participate in various chemical reactions due to the presence of aldehyde groups. These groups can form covalent bonds with other molecules, leading to the formation of new compounds. The aromatic ring structure also allows for π-π interactions, which are crucial in the formation of metal-organic frameworks and other advanced materials .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct optical and electronic properties. This makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials .

Properties

Molecular Formula

C18H10O2

Molecular Weight

258.3 g/mol

IUPAC Name

pyrene-2,7-dicarbaldehyde

InChI

InChI=1S/C18H10O2/c19-9-11-5-13-1-2-14-6-12(10-20)8-16-4-3-15(7-11)17(13)18(14)16/h1-10H

InChI Key

YLMXAUXHLGWKOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)C=O)C=O

Origin of Product

United States

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